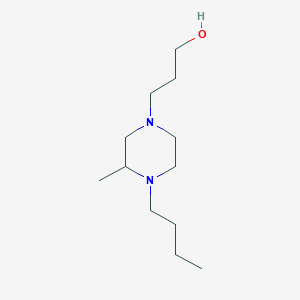
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a butyl group and a methyl group attached to the piperazine ring, along with a propanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol typically involves the following steps:
Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions to form the piperazine ring.
Alkylation: The piperazine ring is then alkylated with butyl bromide and methyl iodide to introduce the butyl and methyl groups, respectively.
Addition of Propanol Chain: The final step involves the addition of the propanol chain. This can be done by reacting the alkylated piperazine with 3-chloropropanol under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-one.
Reduction: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-amine.
Substitution: Formation of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: This compound lacks the butyl group but has similar structural features.
3-(4-Ethylpiperazin-1-yl)propan-1-ol: This compound has an ethyl group instead of a butyl group.
3-(4-Phenylpiperazin-1-yl)propan-1-ol: This compound has a phenyl group attached to the piperazine ring.
Uniqueness
3-(4-Butyl-3-methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both butyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The combination of these groups with the propanol chain provides distinct properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
6320-21-4 |
|---|---|
Molekularformel |
C12H26N2O |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
3-(4-butyl-3-methylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-3-4-7-14-9-8-13(6-5-10-15)11-12(14)2/h12,15H,3-11H2,1-2H3 |
InChI-Schlüssel |
YVUFVVVTELAQTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


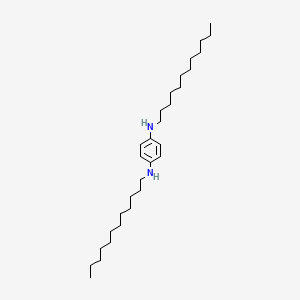
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
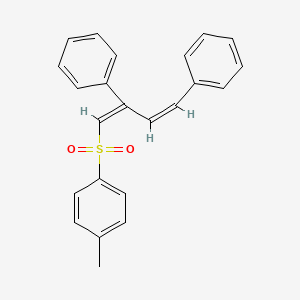
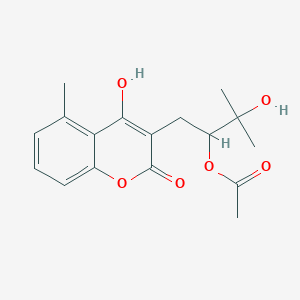
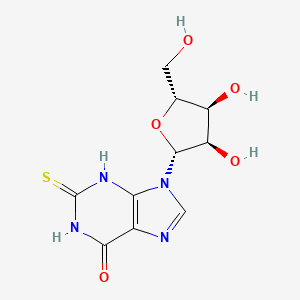
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
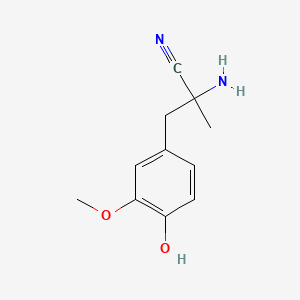
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
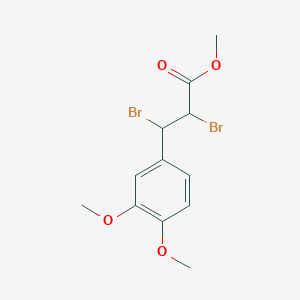
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
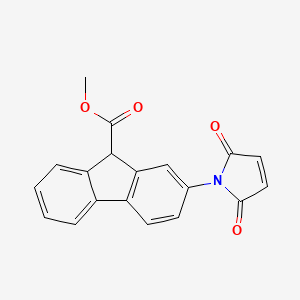
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
